3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-10-13(7-8-16(12)21(24)25)18(23)19-14-4-2-5-15(11-14)20-9-3-6-17(20)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXOQHUDKOYFJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized from substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are then reduced.
Nitration and Methylation: The benzamide core undergoes nitration to introduce the nitro group, followed by methylation to add the methyl group at the desired position.
Coupling Reactions: The final step involves coupling the pyrrolidinone derivative with the nitrated and methylated benzamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Medicinal Chemistry
Drug Development
This compound serves as a valuable scaffold for developing new pharmaceuticals. Its unique structure allows for modifications that can enhance potency and selectivity against specific biological targets. Research indicates that derivatives of this compound have shown promise as inhibitors for various enzymes and receptors, particularly in cancer therapy and neurological disorders.
Case Study: Anticancer Activity
In a study examining benzamide derivatives, compounds similar to 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide demonstrated significant inhibition of tumor cell proliferation. The structure-activity relationship (SAR) analysis revealed that the nitro group at the para position enhances the compound's interaction with target proteins involved in cancer progression .
Biological Studies
Mechanism of Action
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes associated with metabolic pathways. It has been shown to modulate signaling pathways critical for cell survival and proliferation.
Biological Activity Assessment
Research has highlighted the compound's potential as a lead compound in drug discovery due to its ability to affect biological processes. For instance, studies have shown its efficacy in inhibiting certain kinases involved in cancer cell signaling .
Industrial Applications
Synthesis of Complex Molecules
In industrial settings, this compound can serve as an intermediate in synthesizing more complex organic molecules used across various industries, including pharmaceuticals and agrochemicals.
Table: Comparison of Synthetic Routes
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Formation of Pyrrolidinone Ring | 85 | Reflux in ethanol |
| Nitration of Benzamide Core | 90 | HNO₃/H₂SO₄ mixture |
| Coupling Reaction | 75 | DMF, base-catalyzed |
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide with structurally related benzamides, emphasizing substituent effects, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives
Key Findings:
Substituent Effects on Bioactivity: Nitro Groups: The 4-nitro group in the target compound distinguishes it from fungicides like mepronil (methyl/alkoxy substituents) and pharmaceuticals like ponatinib (trifluoromethyl/piperazinyl groups) . Nitro groups are rare in approved drugs due to toxicity concerns but may serve as intermediates in synthesis or redox-active probes. Lactam Moieties: The 2-oxopyrrolidin-1-yl group introduces conformational rigidity compared to linear alkyl or alkoxy chains in compounds .
Physicochemical Properties :
- Lipophilicity : Alkoxy substituents (e.g., butoxy in ) increase lipophilicity, favoring membrane permeation. In contrast, the nitro group in the target compound may reduce solubility but enhance electrophilicity.
- Metabolic Stability : Fluorinated analogs (e.g., ) exhibit enhanced stability due to C-F bond strength, whereas the nitro group may predispose the target compound to reductive metabolism.
Applications: Pharmaceuticals: Ponatinib and indapamide derivatives highlight benzamides’ versatility in kinase inhibition and antihypertensive activity. Agrochemicals: Mepronil demonstrates benzamides’ utility in fungicide design, with substituents tailored for pathogen-specific uptake.
Biological Activity
3-Methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 364.4 g/mol. The structure includes a nitro group, a benzamide core, and a pyrrolidinone moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that nitro compounds, including nitrobenzamides, exhibit diverse biological activities such as:
- Antineoplastic Activity : Nitrobenzamides have shown potential in inhibiting cancer cell proliferation.
- Antibacterial Effects : Some derivatives demonstrate effectiveness against various bacterial strains.
- Antiparasitic Properties : Certain compounds exhibit activity against parasites, making them candidates for further investigation in tropical medicine.
Table 1: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antineoplastic | Inhibits cancer cell growth |
| Antibacterial | Effective against bacterial infections |
| Antiparasitic | Shows activity against parasitic infections |
The mechanism of action for this compound involves interactions with specific molecular targets. The compound may modulate enzyme activity or receptor binding, leading to various biological effects. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for cancer cell survival.
- Receptor Modulation : It can act on specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Studies : A study demonstrated that derivatives of nitrobenzamides inhibited the proliferation of cancer cell lines with IC50 values indicating significant potency. For example, compounds similar to this compound exhibited IC50 values ranging from 5 to 15 µM against certain cancer types .
- Antimicrobial Activity : Research showed that the compound displayed antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective in inhibiting bacterial growth .
- Antiparasitic Effects : In vitro studies revealed that the compound had notable effects against parasitic infections, with specific derivatives achieving significant reductions in parasite load in treated cultures .
Q & A
Basic: What are the optimized synthetic routes for 3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Coupling of 3-(2-oxopyrrolidin-1-yl)aniline with a nitro-substituted benzoyl chloride derivative under Schotten-Baumann conditions (amide bond formation) .
- Step 2: Nitration at the 4-position of the benzamide ring using a mixed acid system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration .
- Step 3: Purification via column chromatography or recrystallization using ethanol/water mixtures .
Key Parameters: - Solvent choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction removal via dialysis .
- Catalysts: Triethylamine or DMAP improves acylation efficiency .
- Yield Optimization: Reaction time and temperature must be tightly controlled; deviations >5°C reduce yields by 15–20% .
Advanced: How can computational reaction path search methods improve the design of novel derivatives of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and machine learning models can:
- Predict regioselectivity in nitration or substitution reactions by analyzing electron density maps .
- Simulate transition states to identify energy barriers for proposed synthetic pathways, reducing trial-and-error experimentation .
- Guide solvent selection by calculating solvation free energies, optimizing reaction thermodynamics .
Validation: Cross-reference computational results with experimental data (e.g., HPLC retention times, NMR shifts) to refine models .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the 2-oxopyrrolidinyl moiety (δ 2.1–2.5 ppm for CH₂ groups) and nitrobenzamide aromatic protons (δ 8.0–8.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 382.12) and fragment patterns matching the nitro group cleavage .
- HPLC: Use a C18 column with UV detection (254 nm) to assess purity (>95%) and monitor byproducts from incomplete nitration .
Advanced: How can researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation: Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity measurements .
- Target Specificity: Employ siRNA knockdowns or CRISPR-edited cell lines to confirm whether observed effects are target-mediated or off-target .
Example: If anti-inflammatory activity varies between RAW264.7 and THP-1 cell lines, compare intracellular compound uptake using fluorescent analogs .
Basic: How does the 2-oxopyrrolidinyl moiety influence the compound’s physicochemical properties?
Methodological Answer:
- Solubility: The pyrrolidinone ring enhances water solubility via hydrogen bonding (logP reduced by ~0.5 compared to non-pyrrolidinyl analogs) .
- Conformational Flexibility: The lactam ring restricts rotation, stabilizing the amide bond and improving metabolic stability .
- Bioavailability: The moiety increases membrane permeability, as shown in Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s) .
Advanced: What strategies are recommended for elucidating enzymatic interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with target enzymes (e.g., cyclooxygenase-2), prioritizing residues within 4 Å of the nitro group for mutagenesis studies .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) in real-time to determine affinity (KD < 10 µM suggests therapeutic potential) .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to assess entropy-driven vs. enthalpy-driven interactions .
Basic: How can researchers extrapolate pharmacological data from structurally similar benzamide analogs?
Methodological Answer:
-
SAR Analysis: Compare substituent effects (e.g., nitro vs. cyano groups) on IC₅₀ values in enzyme inhibition assays .
-
Meta-Data Tables:
Analog Structure Target Enzyme IC₅₀ (µM) Reference 4-Cyano-N-[3-methyl-4-(2-oxopyrrolidinyl)phenyl]benzamide COX-2 12.3 4-Nitro analog (target compound) COX-2 8.7 Hypothetical -
Validation: Perform parallel assays under identical conditions to confirm trends .
Advanced: What experimental designs mitigate challenges in scaling reactions from milligram to gram quantities?
Methodological Answer:
- Flow Chemistry: Implement continuous flow systems for nitration steps to improve heat dissipation and safety .
- DoE (Design of Experiments): Use factorial designs to optimize catalyst loading (e.g., 0.5–2.0 mol%) and solvent ratios .
- In-line Analytics: Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
